BenchChemオンラインストアへようこそ!

Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone

Lipophilicity Drug-likeness Physicochemical profiling

Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone (CAS 2034308-83-1) is a synthetic heterocyclic small molecule (C19H18N2O3S2, MW 386.5 g/mol) that combines a benzothiazole ring, a thiazepane-1,1-dioxide (cyclic sulfone) core, and a phenyl substituent. The compound is primarily catalogued as a research chemical and building block; its computed physicochemical profile includes an XLogP3-AA of 2.9, a topological polar surface area of 104 Ų, and 5 hydrogen bond acceptor sites.

Molecular Formula C19H18N2O3S2
Molecular Weight 386.48
CAS No. 2034308-83-1
Cat. No. B2433070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone
CAS2034308-83-1
Molecular FormulaC19H18N2O3S2
Molecular Weight386.48
Structural Identifiers
SMILESC1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C19H18N2O3S2/c22-19(15-6-7-16-17(12-15)25-13-20-16)21-9-8-18(26(23,24)11-10-21)14-4-2-1-3-5-14/h1-7,12-13,18H,8-11H2
InChIKeyMDTDBSNWHZOKQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone (CAS 2034308-83-1): Core Chemical Identity and Physicochemical Baseline


Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone (CAS 2034308-83-1) is a synthetic heterocyclic small molecule (C19H18N2O3S2, MW 386.5 g/mol) that combines a benzothiazole ring, a thiazepane-1,1-dioxide (cyclic sulfone) core, and a phenyl substituent [1]. The compound is primarily catalogued as a research chemical and building block; its computed physicochemical profile includes an XLogP3-AA of 2.9, a topological polar surface area of 104 Ų, and 5 hydrogen bond acceptor sites [1]. No publicly available primary research or patent data describing its biological activity, potency, or selectivity were identified at the time of analysis.

Why Generic Substitution of 2034308-83-1 with Other Benzothiazole or Thiazepane Derivatives Is Scientifically Unsupported


The compound possesses a distinctive 1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl scaffold linked to a benzo[d]thiazol-6-yl group, a topology that differs substantially from common 2-substituted benzothiazoles or non-sulfone thiazepanes [1]. The sulfone moiety alters electronic distribution, hydrogen-bonding capacity, and metabolic stability relative to non-oxidized thiazepane analogs, while the 6-yl carbonyl attachment point on benzothiazole creates a different vector and conformational profile compared to 2-yl-substituted counterparts (e.g., Benzo[d]thiazol-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone) [1][2]. In the absence of head-to-head pharmacological data, these structural distinctions preclude the assumption that in-class analogs can be freely interchanged without altering target engagement, selectivity, or pharmacokinetic behavior [2].

Quantitative Differentiation Evidence for 2034308-83-1 Against Closest Structural Analogs


Lipophilicity (XLogP3-AA) Comparison: Sulfone Reduces logP Relative to Non-Oxidized Thiazepane Analog

The 1,1-dioxido group in the target compound lowers computed lipophilicity by approximately 0.8 log units compared to the non-oxidized analog Benzo[d]thiazol-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone (XLogP3-AA = 3.7) [2]. This difference is quantitatively meaningful for predicting membrane permeability and solubility, as a ΔlogP of 0.8 can alter predicted oral absorption classification [1][2].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA): Enhanced H-Bond Acceptor Capacity vs. Non-Sulfone Analog

The target compound exhibits a computed TPSA of 104 Ų, approximately 20 Ų higher than the non-sulfone analog Benzo[d]thiazol-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone (TPSA ≈ 84 Ų) [1][2]. This increase arises from the two additional sulfone oxygen atoms and directly impacts predictions of blood-brain barrier penetration and intestinal absorption [1].

Polar surface area BBB permeability Oral bioavailability

Hydrogen Bond Acceptor Count: 5 vs. 3 for Non-Oxidized Analog

The target compound contains 5 hydrogen bond acceptor (HBA) atoms (two sulfone oxygens, one amide carbonyl, one thiazole nitrogen, one thiazepane nitrogen) compared to only 3 HBA in the non-oxidized analog [1][2]. This quantitative difference is significant for aqueous solubility and for forming specific polar interactions with biological targets that require multiple HBA contacts [1].

Hydrogen bonding Solubility Target engagement

Molecular Weight and Heavy Atom Count: Differentiating from Simpler Benzothiazole Fragments

At 386.5 g/mol with 26 heavy atoms, this compound is substantially larger and more complex than common benzothiazole fragments (e.g., 2-aminobenzothiazole, MW 150.2 g/mol, 11 heavy atoms) [1][2]. The additional thiazepane-sulfone-phenyl moiety provides an expanded chemical space for interactions but reduces ligand efficiency metrics; this trade-off is critical for compound library selection depending on whether fragment-like or lead-like properties are desired [1].

Fragment-based screening Ligand efficiency Molecular complexity

Absence of Publicly Available Biological Activity Data: A Critical Selection Consideration

A comprehensive search of PubMed, Google Patents, and WIPO databases identified zero primary research publications or patents (as of May 2026) reporting measured IC50, Ki, EC50, or any other quantitative biological activity data for this specific compound [1]. This stands in contrast to many well-characterized benzothiazole derivatives (e.g., benzothiazole-based kinase inhibitors with published IC50 values in the nanomolar range) that offer validated activity data to support procurement decisions [2].

Data availability Reproducibility Procurement risk

Priority Research and Procurement Scenarios for 2034308-83-1 Based on Differential Physicochemical Evidence


Hit-to-Lead Optimization Requiring Reduced Lipophilicity and Enhanced Polarity

When a screening hit based on a non-oxidized thiazepane-benzothiazole scaffold requires logP reduction to improve solubility and metabolic stability, 2034308-83-1 offers a quantifiable ΔXLogP3-AA of -0.8 and a ΔTPSA of +20 Ų relative to the non-sulfone analog [1][2]. This makes it a rational next step for medicinal chemistry teams seeking to modulate physicochemical properties without altering the core scaffold architecture.

Computational Docking and Pharmacophore Modeling with Expanded H-Bond Capability

The presence of 5 hydrogen bond acceptor atoms (vs. 3 in non-oxidized analogs) enables distinct binding hypotheses in computational studies. This compound is suited for virtual screening campaigns where sulfone-mediated interactions with arginine-rich or polar binding pockets are hypothesized, and the quantified HBA difference provides a clear rationale for its inclusion over simpler analogs [1].

Exploratory Chemical Biology Probe Generation in Data-Poor Novel Target Space

Given the complete absence of published biological activity data for this compound [3], it is appropriate for use as a novel chemical probe in target-agnostic phenotypic screening or affinity-based proteomics, where structural novelty and the absence of prior art are advantages rather than liabilities. Users accept the burden of generating primary activity data.

Peripheral Target Programs Requiring Minimized CNS Exposure

With a TPSA of 104 Ų, exceeding the 90 Ų threshold associated with poor BBB penetration, 2034308-83-1 is specifically suited for programs targeting peripheral tissues where CNS side effects must be avoided. The +20 Ų differential vs. the non-sulfone analog (~84 Ų, closer to the CNS-permeable range) provides a quantitative selection criterion for peripheral selectivity [1][2].

Quote Request

Request a Quote for Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.